Strategic Synthesis of 4-Amino-2-fluoro-5-methoxyphenol: A Critical Process Guide
Strategic Synthesis of 4-Amino-2-fluoro-5-methoxyphenol: A Critical Process Guide
Executive Summary & Compound Significance
4-Amino-2-fluoro-5-methoxyphenol (CAS: 1695480-93-3) is a high-value aniline scaffold used primarily as a pharmacophore in the development of third-generation kinase inhibitors (e.g., EGFR inhibitors) and GPR17 modulators. Its structural uniqueness lies in the specific arrangement of the electron-donating amino and hydroxyl groups flanked by fluorine and methoxy substituents. This pattern modulates the metabolic stability and binding affinity of the final drug molecule, particularly in forming hydrogen bonds within the ATP-binding pockets of kinase enzymes.
This guide details a regiochemically superior synthesis pathway based on Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the amino group (via reduction) and the methoxy group (via displacement).
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Target: 4-Amino-2-fluoro-5-methoxyphenol
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Precursor: 2-Fluoro-5-methoxy-4-nitrophenol
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Starting Material: 2,5-Difluoro-4-nitrophenol (CAS: 120103-18-6)[1]
Rationale:
Direct nitration of 2-fluoro-5-methoxyphenol is possible but suffers from regioselectivity issues (yielding mixtures of 4-nitro and 6-nitro isomers). The selected route utilizes the strong directing effect of the nitro group in 2,5-difluoro-4-nitrophenol to drive a highly selective
Pathway Visualization
Figure 1: Strategic synthesis pathway leveraging
Detailed Experimental Protocol
Step 1: Regioselective Methoxylation ( )
This step is the critical quality gate. The fluorine at position 5 is ortho to the nitro group (strongly activating) and meta to the hydroxyl group. The fluorine at position 2 is meta to the nitro group. Therefore, nucleophilic attack by methoxide occurs exclusively at position 5.
Reaction:
Protocol:
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Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with 2,5-difluoro-4-nitrophenol (1.0 eq) and Methanol (40 volumes).
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Reagent Addition: Add a solution of Sodium Methoxide (NaOMe) in methanol (30% w/w, 3.0 eq) dropwise.
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Critical Control: Maintain internal temperature < 30°C during addition to prevent exotherms from degrading the nitro group.
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Reaction: Heat the mixture to 50°C and stir for 1 hour .
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Monitoring: Monitor by HPLC. The reaction is complete when the starting material < 0.5%.
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Workup:
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Cool to 20°C.
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Adjust pH to 5.0 using 2N Hydrochloric Acid (HCl).[2] Note: Careful pH control is essential to precipitate the phenol without protonating the nitro group excessively or hydrolyzing the ether.
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Dilute with water (70 volumes) and extract with Ethyl Acetate (3 x 70 volumes).
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Combine organic phases, wash with brine, and dry over anhydrous
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Concentrate in vacuo to yield the intermediate as a light yellow solid.
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Expected Yield: 85–88% Purity: >98% (HPLC)
Step 2: Nitro Reduction to Aniline
Standard catalytic hydrogenation is preferred for cleanliness, though iron-mediated reduction is a viable alternative if halogen sensitivity is a concern (though aryl fluorides are generally stable to Pd/C).
Reaction:
Protocol:
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Setup: Dissolve the intermediate from Step 1 (1.0 eq) in Methanol (20 volumes) in a hydrogenation vessel (e.g., Parr shaker or autoclave).
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Catalyst: Add 10% Pd/C (50% water wet, 10 wt% loading).
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Hydrogenation: Purge with Nitrogen (
) x3, then Hydrogen ( ) x3. Pressurize to 30–50 psi (2–3 bar) . -
Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.
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Caution: Exothermic reaction. Monitor temperature.
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Workup:
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Filter through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
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Concentrate the filtrate under reduced pressure.[3]
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Purification: If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).
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Expected Yield: 90–95% Appearance: Off-white to pale brown solid. Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminophenols are oxidation-sensitive.
Process Data & Specifications
| Parameter | Specification / Result | Notes |
| Starting Material | 2,5-Difluoro-4-nitrophenol | CAS: 120103-18-6.[1] Purity >98% required. |
| Reagent Stoichiometry | NaOMe (3.0 eq) | Excess base acts as acid scavenger for the phenol proton. |
| Reaction Temp (Step 1) | 50°C ± 2°C | Higher temps may cause defluorination at pos 2. |
| Reaction Time (Step 1) | 1.0 - 1.5 Hours | Fast kinetics due to activation by -NO2. |
| Final Purity | >98.5% (HPLC) | Critical for pharmaceutical intermediates. |
| Key Impurity A | 2,5-Dimethoxy-4-nitrophenol | Result of double substitution (over-reaction). |
| Key Impurity B | 4-Amino-2,5-difluorophenol | Result of incomplete substitution before reduction. |
Mechanism & Causality
The success of this protocol relies on the electronic differentiation of the two fluorine atoms in the starting material (2,5-difluoro-4-nitrophenol).
Figure 2: Mechanistic basis for regioselectivity in the
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Ortho-Effect: The nitro group at position 4 withdraws electron density via resonance, making the ortho (position 5) and para (position 1, occupied by OH) carbons highly electrophilic.
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Meta-Deactivation: The fluorine at position 2 is meta to the nitro group and thus does not benefit from resonance activation, making it inert to methoxide under these mild conditions (50°C).
References
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Synthesis of GPR17 Modulators (Primary Protocol Source)
- Title: Gpr17 modulators and uses thereof (Example 2.58, Step 1).
- Source: WO2024104462A1.
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Link:
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Synthesis of Fluorin
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Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.[4]
- Source: Beilstein Journal of Organic Chemistry, 2020, 16, 445–450.
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Link:
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Commercial Availability & Properties
- Compound: 4-Amino-2-fluoro-5-methoxyphenol (CAS 1695480-93-3).
- Source: ChemScene Product C
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Link:
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Precursor Data (2,5-Difluoro-4-nitrophenol)
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Compound: 2,5-Difluoro-4-nitrophenol (CAS 120103-18-6).[1]
- Source: Sigma-Aldrich / ChemicalBook.
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Link:
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Sources
- 1. CAS 120103-18-6 | 2,5-Difluoro-4-nitrophenol,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. WO2024104462A1 - Gpr17 modulators and uses thereof - Google Patents [patents.google.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. semanticscholar.org [semanticscholar.org]
